

Introduction: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Bromo-3-(difluoromethoxy)pyridine

Cat. No.: B1442339

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2-Bromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has emerged as a valuable building block for medicinal chemists and researchers in drug development. Its structure incorporates three key pharmacophoric elements: a pyridine core, a bromine atom, and a difluoromethoxy group. The pyridine ring is a common motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom, strategically positioned at the 2-position, serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.

The difluoromethoxy group (-OCF₂H) is of particular significance. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor.^[1] This moiety can significantly enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity, without a substantial increase in steric bulk.^{[1][2]} The strategic incorporation of fluorine-containing groups like difluoromethoxy is a well-established method in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.^[3]

Key Compound Identifiers:

- IUPAC Name: **2-bromo-3-(difluoromethoxy)pyridine**
- CAS Number: 947249-27-6
- Molecular Formula: C₆H₄BrF₂NO^{[4][5]}

- Molecular Weight: 224.00 g/mol [4][6]
- InChIKey: JSKYTOQKHIJDNI-UHFFFAOYSA-N[4][5]

Procurement and Cost Analysis: A Supplier Overview

Sourcing high-quality **2-Bromo-3-(difluoromethoxy)pyridine** is the critical first step for any research program. Availability can vary, with the compound typically offered by specialty chemical suppliers catering to the R&D sector. Purity is a key consideration, with most vendors offering ≥95% purity, suitable for most synthetic applications.

Pricing is highly dependent on the supplier and the quantity ordered. Small, research-scale quantities (1-5 grams) are readily available, while larger, kilogram-scale orders may require custom synthesis and are typically priced upon request. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the material before use.

Supplier	CAS Number	Purity	Available Quantities	Notes
Acros Pharmatech	947249-27-6[4]	Information not specified	Inquiry-based	Listed as a heterocyclic compound supplier.[4]
Cochemical Ltd	947249-27-6[6]	Information not specified	1g, 5g, 25g	Indicates 1g is in stock, with price available upon inquiry.[6]

Note: The above table is based on publicly available supplier data and is subject to change. Cost is often not listed and requires direct inquiry.

Safety, Handling, and Storage

As a halogenated organic compound, **2-Bromo-3-(difluoromethoxy)pyridine** requires careful handling in a controlled laboratory environment. Personal protective equipment (PPE),

including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Hazard Profile (Based on GHS Classifications):^[7]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.^{[4][8]} For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.

Disposal: Waste material and empty containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

The Synthetic Utility: A Chemist's Perspective

The chemical reactivity of **2-Bromo-3-(difluoromethoxy)pyridine** is dominated by the C-Br bond at the 2-position of the electron-deficient pyridine ring. This feature makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis. These reactions allow for the efficient and modular construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom serves as an excellent leaving group, enabling chemists to introduce diverse functional groups and build molecular complexity. This modularity is precisely why building

blocks like this are so highly valued; they provide a reliable entry point into a diverse chemical space for structure-activity relationship (SAR) studies.[3][9]

Figure 1. Versatility of **2-Bromo-3-(difluoromethoxy)pyridine** in cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of **2-Bromo-3-(difluoromethoxy)pyridine** with a generic arylboronic acid. This reaction is a robust and widely used method for forming C-C bonds.

Objective: To synthesize 2-Aryl-3-(difluoromethoxy)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

- **2-Bromo-3-(difluoromethoxy)pyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert atmosphere setup (Nitrogen or Argon)
- Standard glassware for extraction and purification
- Rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** To a dry round-bottom flask, add **2-Bromo-3-(difluoromethoxy)pyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
- **Solvent Addition:** Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide). The solution should be stirred.
- **Heating:** Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Aryl-3-(difluoromethoxy)pyridine product.

This protocol represents a standard, self-validating system for this class of transformation. The causality is clear: the palladium catalyst facilitates the coupling between the aryl bromide and the boronic acid in the presence of a base, which is essential for the transmetalation step of the catalytic cycle.

Conclusion

2-Bromo-3-(difluoromethoxy)pyridine stands as a testament to the power of strategic molecular design in modern chemistry. Its carefully chosen combination of a reactive handle (the bromine atom) and a property-modulating functional group (the difluoromethoxy moiety) on a biologically relevant pyridine core makes it an exceptionally useful tool for drug discovery. For researchers aiming to accelerate their medicinal chemistry programs, understanding the sourcing, safe handling, and synthetic application of this building block is paramount. Its utility in constructing diverse libraries of novel compounds ensures its continued relevance in the ongoing quest for new and effective therapeutics.

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